2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime
Description
This compound belongs to the pyrido[2,1-a]isoquinoline family, characterized by a fused bicyclic core with a carbaldehyde oxime moiety substituted at the 3-position. The O-[4-(trifluoromethyl)benzyl]oxime group introduces a trifluoromethyl aromatic substituent, which is known to enhance lipophilicity and metabolic stability in medicinal chemistry applications .
Properties
IUPAC Name |
3-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c23-22(24,25)16-7-5-14(6-8-16)13-30-26-12-18-20(28)11-19-17-4-2-1-3-15(17)9-10-27(19)21(18)29/h1-8,12,18-19H,9-11,13H2/b26-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXFSGQWTAFNFC-RPPGKUMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=O)C(C2=O)C=NOCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(CC(=O)C(C2=O)/C=N/OCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H18F3N3O2
- Molecular Weight : 407.38 g/mol
- CAS Number : [not provided in sources]
The biological activity of this compound has been attributed to its structural features that allow it to interact with various biological targets. The presence of the oxime functional group is known to enhance reactivity with electrophiles and may contribute to its biological effects.
Antimicrobial Activity
Studies have shown that compounds similar in structure exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of this molecule can demonstrate varying degrees of activity against bacterial and fungal strains. For example, a related compound showed an MIC comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. In vitro studies suggest that it could inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process:
- Compounds with similar scaffolds have been reported to inhibit COX-II with IC50 values ranging from 0.33 μM to 22.25 μM . This suggests potential use in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A study conducted on a related compound demonstrated its efficacy against various pathogens:
- Tested Pathogens : Staphylococcus aureus and Candida albicans.
- Results : The compound showed significant inhibition of growth at low concentrations, indicating its potential as an antimicrobial agent.
Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of similar compounds:
- Methodology : In vitro assays were conducted to assess the inhibition of COX enzymes.
- Findings : The compound exhibited moderate inhibitory activity against COX-II, suggesting a pathway for therapeutic application in inflammatory conditions.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical features of the target compound with analogs identified in the evidence:
Structural and Functional Insights
- Core Structure: The pyrido[2,1-a]isoquinoline backbone is shared across all analogs, suggesting conserved interactions with biological targets (e.g., kinases, neurotransmitter receptors) .
- Substituent Effects: Trifluoromethyl (CF₃): Increases lipophilicity (logP) and metabolic stability compared to chloro or methyl groups, as seen in . Methyloxime: Reduces steric bulk, improving solubility but possibly compromising target affinity .
Spectroscopic and Analytical Data
- IR/NMR Trends : In analogs like 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (), C=O stretches at ~1633 cm⁻¹ and aromatic C-H stretches at ~3100 cm⁻¹ align with carbaldehyde oxime derivatives . The target compound’s trifluoromethyl group would likely shift these peaks due to inductive effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
